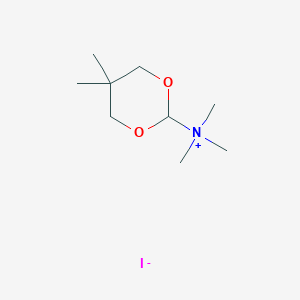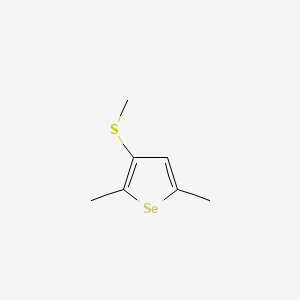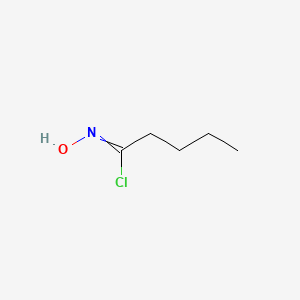![molecular formula C11H10O3 B14511892 5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro- CAS No. 62662-72-0](/img/structure/B14511892.png)
5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining furan and benzopyran moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with furan derivatives in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5H-Furo3,2-g
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activities against cancer cell lines.
Mecanismo De Acción
The mechanism of action of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- involves its interaction with specific molecular targets. For example, as a potential SERM, it may bind to estrogen receptors and modulate their activity, thereby influencing the expression of estrogen-responsive genes . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-Aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives: These compounds share a similar furochromene core and have been studied for their cytotoxic activities.
6,7-Dihydro-4(5H)-benzofuranone: Another compound with a fused ring system, used in the synthesis of various heterocyclic compounds.
Uniqueness
5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its potential as a SERM and its cytotoxic activities make it a compound of significant interest in medicinal chemistry.
Propiedades
Número CAS |
62662-72-0 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-furo[3,2-g]chromen-3-one |
InChI |
InChI=1S/C11H10O3/c12-9-6-14-11-5-10-7(4-8(9)11)2-1-3-13-10/h4-5H,1-3,6H2 |
Clave InChI |
XAOCKGYTEVRQRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C2OC1)OCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
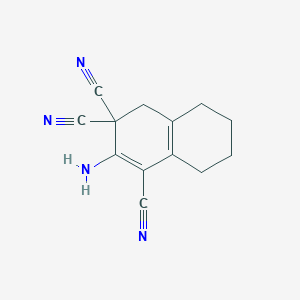
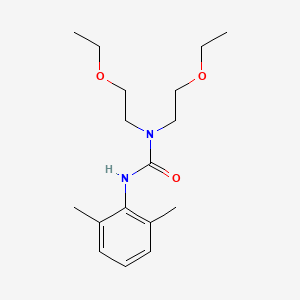

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
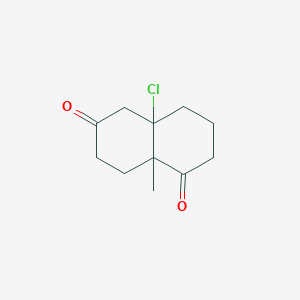
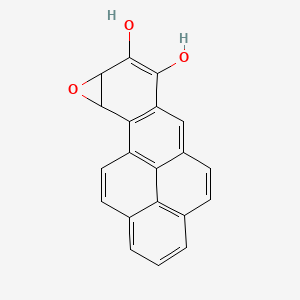
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
